

## Structural Analysis of [DAla4] Substance P (4-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | [DAla4] Substance P (4-11) |           |
| Cat. No.:            | B15141634                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a detailed structural and functional analysis of [DAIa4] Substance P (4-11), a synthetic octapeptide analog of the C-terminal fragment of Substance P. This document collates available physicochemical data, outlines detailed experimental methodologies for its synthesis and characterization, and describes its interaction with neurokinin receptors. The structural landscape of this analog is discussed in the context of its parent peptide, Substance P (4-11), drawing upon data from nuclear magnetic resonance (NMR) and circular dichroism (CD) studies. Furthermore, this guide presents its biological activity through receptor binding affinities and elucidates the downstream signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in the study of tachykinin receptor ligands and their potential therapeutic applications.

## Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in neurotransmission, inflammation, and pain perception.[1] Its biological effects are mediated through interaction with neurokinin receptors (NKRs), primarily the NK1 receptor.[1] The C-terminal fragment, Substance P (4-11), retains significant biological activity. [DAla4]

Substance P (4-11) is a synthetic analog where the native L-Alanine at position 4 is replaced by its D-enantiomer, D-Alanine. This modification is often introduced to increase peptide stability against enzymatic degradation and to probe the structural requirements for receptor



binding. This guide provides an in-depth analysis of the structural and functional characteristics of this important research compound.

## **Physicochemical Properties**

The fundamental properties of **[DAla4] Substance P (4-11)** are summarized in the table below, providing a foundational dataset for experimental design and analysis.

| Property            | Value                                     | Reference(s) |
|---------------------|-------------------------------------------|--------------|
| Amino Acid Sequence | D-Ala-Gln-Gln-Phe-Phe-Gly-<br>Leu-Met-NH2 | [2]          |
| Molecular Formula   | C44H65N11O10S                             | [2]          |
| Molecular Weight    | 940.14 g/mol                              | [2]          |
| CAS Number          | 81381-50-2                                | [3][4]       |
| Appearance          | Lyophilized solid powder                  |              |
| Solubility          | Soluble in water and aqueous buffers      | _            |

## **Structural Analysis**

Direct high-resolution structural data for **[DAla4] Substance P (4-11)** is not extensively available in the public domain. Therefore, its structural characteristics are largely inferred from studies on the parent fragment, Substance P (4-11).

## **Conformational Analysis via NMR Spectroscopy**

Nuclear Magnetic Resonance (NMR) studies on Substance P (4-11) in solution have indicated that the peptide does not adopt a single, rigid conformation. Instead, it exists as a dynamic ensemble of interconverting structures.[5] 2D-NMR and molecular dynamics simulations of the parent octapeptide suggest a blend of conformations, including y-bends at various residues (Gln3, Phe5, Gly6, or Leu7) and a nearly extended structure.[5] The JNH-CH $\alpha$  coupling constants for most residues are approximately 8 Hz, which is not indicative of a preferred, stable secondary structure like an  $\alpha$ -helix or  $\beta$ -sheet.[6] It is hypothesized that the D-Alanine



substitution in **[DAIa4] Substance P (4-11)** may influence the conformational equilibrium, potentially favoring certain bend structures, but specific NMR data for this analog is required for confirmation.

## Secondary Structure Analysis via Circular Dichroism

Circular Dichroism (CD) spectroscopy of Substance P and its C-terminal fragments in aqueous solution has not provided evidence for the presence of ordered secondary structures.[7] The CD spectra are typically characterized by a strong negative band in the far-UV region, which is consistent with a predominantly random coil conformation.[7] Changes in pH can affect the CD signal, but these are attributed more to charge effects on aromatic chromophores rather than significant conformational shifts.[7] It is expected that **[DAla4] Substance P (4-11)** would exhibit a similar CD spectrum, indicative of a flexible, largely unstructured peptide in aqueous solution.

# Experimental Protocols Synthesis of [DAla4] Substance P (4-11) via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes a standard manual Fmoc/tBu solid-phase peptide synthesis approach for **[DAla4] Substance P (4-11)**.[8][9][10][11]

#### Materials:

- Fmoc-Met-Wang resin
- Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol



- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Diethyl ether

#### Procedure:

- Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound methionine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
  - Pre-activate the next Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
  - Monitor the reaction completion using a Kaiser test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gly, Phe, Phe, Gln, Gln, D-Ala).
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
- Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.





Click to download full resolution via product page

Solid-Phase Peptide Synthesis Workflow

## **Receptor Binding Assay**

The inhibitory activity of **[DAla4] Substance P (4-11)** on the binding of radiolabeled Substance P is determined using a competitive radioligand binding assay.

#### Materials:

- Rat brain cortex membranes
- [125I]-Bolton Hunter-conjugated Substance P
- [DAla4] Substance P (4-11) (unlabeled competitor)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
- Glass fiber filters
- Scintillation fluid
- Gamma counter

#### Procedure:

- Membrane Preparation: Homogenize rat brain cortex in buffer and prepare a crude membrane fraction by centrifugation.
- Assay Setup: In a microtiter plate, add rat brain cortex membranes, a fixed concentration of [125I]-Bolton Hunter-conjugated Substance P, and varying concentrations of unlabeled [DAIa4] Substance P (4-11).



- Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.



Click to download full resolution via product page

Receptor Binding Assay Workflow

## **Biological Activity and Signaling Pathway**

[DAIa4] Substance P (4-11) functions as an antagonist at tachykinin receptors, inhibiting the binding of native ligands like Substance P and Eledoisin.[3][12]



## **Receptor Binding Affinity**

The inhibitory potency of **[DAla4] Substance P (4-11)** is quantified by its IC50 values from competitive binding assays.

| Radioligand                                      | Tissue/Cell<br>Preparation | IC50 (μM) | Reference(s) |
|--------------------------------------------------|----------------------------|-----------|--------------|
| 125I-Bolton Hunter-<br>conjugated Substance<br>P | Rat brain cortex membranes | 0.15      | [3][12]      |
| 125I-Bolton Hunter-<br>conjugated Eledoisin      | Rat brain cortex membranes | 0.5       | [3][12]      |

## **Postulated Mechanism of Action and Signaling Pathway**

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses. By competitively inhibiting Substance P binding, [DAla4] Substance P (4-11) is expected to block this signaling pathway.





Click to download full resolution via product page

Substance P Signaling Pathway and Inhibition



## Conclusion

[DAIa4] Substance P (4-11) is a valuable tool for studying the structure-activity relationships of tachykinin peptides and their receptors. While its precise three-dimensional structure remains to be elucidated, current evidence suggests a flexible conformation in solution. Its ability to inhibit Substance P binding with sub-micromolar affinity makes it a useful antagonist for in vitro studies. This guide provides a foundational overview of its properties and the experimental approaches for its synthesis and characterization, which can aid in the design of future research and the development of novel therapeutics targeting the neurokinin system. Further high-resolution structural studies on this analog are warranted to provide a more detailed understanding of its interaction with the NK1 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Substance P Wikipedia [en.wikipedia.org]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. NMR and molecular dynamics studies of tachykinins: conformation of substance P fragment 4-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conformational analysis of substance P analogs using high-field NMR techniques -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular dichroism studies of substance P and its C-terminal sequences. CD spectra in aqueous solution and effects of hydrogen ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]



- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. biorbyt.com [biorbyt.com]
- To cite this document: BenchChem. [Structural Analysis of [DAla4] Substance P (4-11): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15141634#structural-analysis-of-dala4-substance-p-4-11]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com